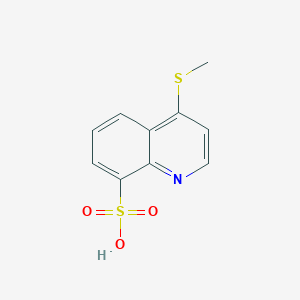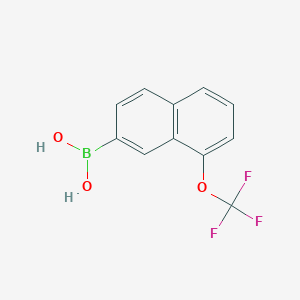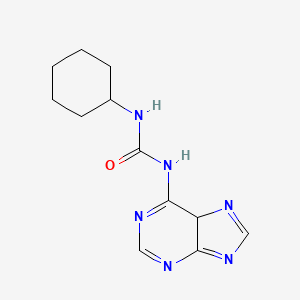
3,3-Dimethyl-1,4-diphenyl-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-1,4-diphenylazetidin-2-one is a four-membered cyclic amide, also known as a β-lactam. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the azetidinone ring. β-lactams are well-known for their biological activity, particularly in the context of antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1,4-diphenylazetidin-2-one typically involves the reaction of diphenylketene with N-phenylbenzylideneamine. This reaction proceeds through a [2+2] cycloaddition mechanism, forming the azetidinone ring. The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane or toluene, with temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of 3,3-dimethyl-1,4-diphenylazetidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,3-dimethyl-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one of the phenyl or methyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学研究应用
3,3-dimethyl-1,4-diphenylazetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new β-lactam antibiotics.
Biology: Its structure is studied for its potential biological activity, including antibacterial properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3,3-dimethyl-1,4-diphenylazetidin-2-one, particularly in its role as a β-lactam, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan strands in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar mechanism of action.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
3,3-dimethyl-1,4-diphenylazetidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its structure allows for the exploration of new derivatives with potentially enhanced properties.
属性
CAS 编号 |
5438-81-3 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(16(17)19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI 键 |
SDDSWVKALZPTPR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)


![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)


![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)





